molecular formula C24H30N4S2 B2555781 G6PD activator AG1

G6PD activator AG1

Cat. No.: B2555781
M. Wt: 438.7 g/mol
InChI Key: AJBHTYKMNQDUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G6PD activator AG1 is a potent and selective activator of glucose-6-phosphate dehydrogenase (G6PD), an enzyme that plays a crucial role in the pentose phosphate pathway. This pathway is essential for the production of nucleotides and fatty acids, as well as for maintaining the redox balance in cells by generating reduced nicotinamide adenine dinucleotide phosphate (NADPH).

Preparation Methods

The synthesis of G6PD activator AG1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents, such as dimethyl sulfoxide (DMSO) and various catalysts. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions and using larger quantities of reagents and solvents to produce the compound in bulk.

Chemical Reactions Analysis

G6PD activator AG1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of AG1, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

G6PD activator AG1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the pentose phosphate pathway and the role of G6PD in cellular metabolism. In biology, AG1 is used to investigate the effects of G6PD activation on cellular redox balance and oxidative stress. In medicine, AG1 has potential therapeutic applications for treating G6PD deficiency and related disorders by reducing hemolysis and improving redox balance in affected individuals .

Mechanism of Action

The mechanism of action of G6PD activator AG1 involves promoting the oligomerization of G6PD into its catalytically active forms. This activation is noncovalent and involves the binding of AG1 to a specific region of the G6PD homodimer. The binding of AG1 bridges the dimer interface at the nicotinamide adenine dinucleotide phosphate (NADP+)-binding sites of two interacting G6PD monomers. This promotes the formation of catalytically competent G6PD oligomers, enhancing the enzyme’s activity and stability .

Comparison with Similar Compounds

G6PD activator AG1 is unique in its ability to selectively activate G6PD and promote its oligomerization. Other similar compounds include small-molecule activators of G6PD that also target the enzyme’s oligomerization and activation. AG1 stands out due to its high potency and selectivity, with an effective concentration (EC50) of 3 µM. Similar compounds may have different binding affinities and mechanisms of action, but they generally share the goal of enhancing G6PD activity and stability .

References

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBHTYKMNQDUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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